
Ethylparaben sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-hydroxybenzoate sulfate is a benzoate ester that is ethyl 4-hydroxybenzoate in which the phenolic hydrogen has been replaced by a sulfo group. It is an aryl sulfate, a benzoate ester and an ethyl ester. It derives from a 4-hydroxybenzoic acid. It is a conjugate acid of an ethyl 4-hydroxybenzoate sulfate(1-).
Wissenschaftliche Forschungsanwendungen
Degradation and Removal from Water
- Heat-activated persulfate oxidation : Ethylparaben (EtP) can be effectively degraded using a heat-activated persulfate system. This method shows promise for treating paraben-containing water samples, including real water samples containing EtP (Chen et al., 2017).
- UV-driven advanced oxidation processes : Research indicates that UV radiation can effectively degrade common-use parabens like ethylparaben in water. This finding is significant for water treatment processes (Álvarez et al., 2020).
Environmental and Biological Impact Studies
- Toxicity in aquatic organisms : Ethylparaben has shown different levels of toxicity to various aquatic organisms like marine copepods and soil nematodes, impacting their development and reproduction (Kang et al., 2019); (Nagar et al., 2019).
- Sensitivity in soil ecosystems : Ethylparaben's effect on soil ecosystems was explored, providing essential data for environmental regulations and understanding its impact on diverse soil species (Kim et al., 2021).
Health and Safety Assessments
- Safety and metabolic aspects : Despite some concerns, methylparaben and ethylparaben have minimal endocrine disruption activity, contributing to the ongoing debate over their safety in various products (Sasseville et al., 2015).
- Cytotoxic effects in human cells : Research suggests that ethylparaben can induce cytotoxic effects in human placental cells, affecting cell viability and apoptosis pathways (Kim et al., 2020).
Analytical Methods for Detection and Analysis
- Chromatographic techniques : High-performance liquid chromatography with amperometric detection on a boron-doped diamond electrode has been used for determining parabens, including ethylparaben, in shampoo (Martins et al., 2011).
- Photocatalytic degradation studies : Photocatalytic systems using TiO2 and H2O2 have demonstrated effectiveness in removing ethylparaben from aqueous solutions, offering insights into water treatment methods (Zúñiga-Benítez & Peñuela, 2017).
Eigenschaften
Produktname |
Ethylparaben sulfate |
|---|---|
Molekularformel |
C9H10O6S |
Molekulargewicht |
246.24 g/mol |
IUPAC-Name |
ethyl 4-sulfooxybenzoate |
InChI |
InChI=1S/C9H10O6S/c1-2-14-9(10)7-3-5-8(6-4-7)15-16(11,12)13/h3-6H,2H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
LJXYMXIWXRFOHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




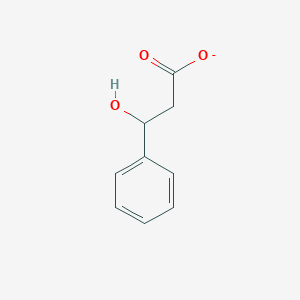
![(12Z,19Z,21Z)-28-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1262274.png)
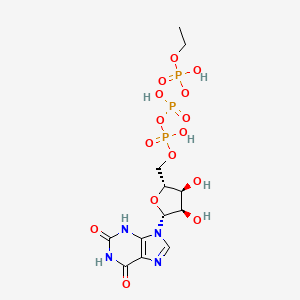
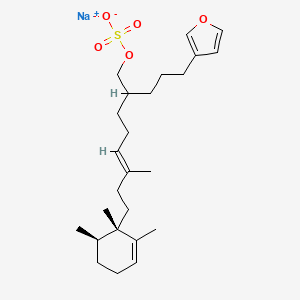


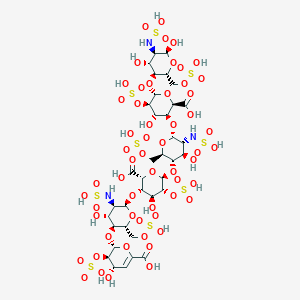


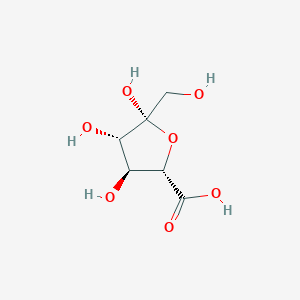
![sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate](/img/structure/B1262291.png)

